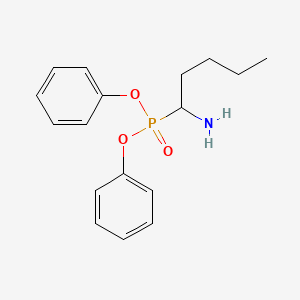

Diphenyl (1-aminopentyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

156336-41-3 |

|---|---|

Molecular Formula |

C17H22NO3P |

Molecular Weight |

319.33 g/mol |

IUPAC Name |

1-diphenoxyphosphorylpentan-1-amine |

InChI |

InChI=1S/C17H22NO3P/c1-2-3-14-17(18)22(19,20-15-10-6-4-7-11-15)21-16-12-8-5-9-13-16/h4-13,17H,2-3,14,18H2,1H3 |

InChI Key |

CTOWVYVHRPJNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl α Aminophosphonate Compounds

Kabachnik-Fields Reaction Approaches

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like diphenyl phosphite (B83602). wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of α-aminophosphonates due to its efficiency and atom economy. tandfonline.com The general mechanism can proceed through two main pathways: either the initial formation of an imine from the amine and aldehyde, followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate intermediate, which is then substituted by the amine. wikipedia.orgnih.gov The pathway is often influenced by the basicity of the amine. organic-chemistry.org For the synthesis of Diphenyl (1-aminopentyl)phosphonate, this would involve the reaction of pentanal, an amine (such as ammonia (B1221849) or a primary amine), and diphenyl phosphite.

In a push towards greener chemistry, several protocols for the Kabachnik-Fields reaction have been developed that operate under solvent-free and catalyst-free conditions. nih.govtsijournals.com These methods are advantageous as they reduce environmental impact and simplify product work-up. nih.gov Reactions are often conducted by heating an equimolar mixture of the aldehyde, amine, and dialkyl or diphenyl phosphite. nih.govtsijournals.com For instance, new α-aminophosphonates have been synthesized in good yields through one-pot reactions without catalysts, highlighting the intrinsic reactivity of the components. tandfonline.comtsijournals.com While higher temperatures may be required, these approaches avoid the use of potentially toxic or expensive catalysts and hazardous organic solvents. nih.govresearchgate.net

The application of microwave irradiation has been shown to significantly accelerate the Kabachnik-Fields reaction, often leading to higher yields in drastically reduced reaction times compared to conventional heating. researchgate.netnih.gov This technique is frequently combined with solvent- and catalyst-free conditions to create highly efficient and environmentally benign synthetic protocols. researchgate.net For example, a series of di(α-aminophosphonate) pesticides were prepared using the Kabachnik-Fields reaction under solvent- and catalyst-free microwave irradiation, affording products in good to excellent yields with short reaction times. The synthesis of various α-aminophosphonates has been successfully achieved by irradiating a mixture of an aldehyde, an amine, and diphenyl phosphite at 80°C for as little as 10 minutes. nih.gov

Pudovik Reaction Pathways

The Pudovik reaction is another fundamental method for preparing α-aminophosphonates. Unlike the one-pot, three-component Kabachnik-Fields reaction, the Pudovik reaction is a two-component process involving the addition of a hydrophosphoryl compound, such as diphenyl phosphite, to a pre-formed imine. wikipedia.orgnih.gov This approach can sometimes offer better control and higher yields, as the formation of the imine (from an aldehyde and amine) is carried out as a separate step before the C-P bond formation. nih.gov The reaction involves the nucleophilic addition of the phosphite across the carbon-nitrogen double bond of the imine. nih.gov This pathway can also be performed under solvent-free conditions and may be accelerated by microwave irradiation. nih.gov

Multi-Component Condensation Strategies

The one-pot synthesis of α-aminophosphonates is highly valued for its efficiency. To improve reaction rates and yields, particularly with less reactive substrates, various catalytic systems have been introduced. These catalysts are typically Lewis acids that can activate either the carbonyl group of the aldehyde or the C=N bond of the in-situ formed imine intermediate, facilitating the nucleophilic attack by the phosphite. wikipedia.org

A wide range of Lewis acids have been proven effective as catalysts for the Kabachnik-Fields reaction. These catalysts enhance the reaction rate and allow for milder reaction conditions. organic-chemistry.org Examples include metal triflates, metal halides, and other organometallic compounds. For instance, zinc chloride (ZnCl₂), often used with triphenylphosphine (B44618) (PPh₃), has been used to synthesize α-aminophosphonates from hydrazides, aromatic aldehydes, and diphenyl phosphite at room temperature, yielding products in the 75–84% range. nih.gov Other reported Lewis acid catalysts include magnesium perchlorate (B79767) (Mg(ClO₄)₂), indium(III) chloride (InCl₃), and phenylboronic acid, which have been used effectively under solvent-free conditions. organic-chemistry.orgresearchgate.netresearchgate.net

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| ZnCl₂/PPh₃ | Hydrazide, Aldehyde, Diphenyl Phosphite | Room Temperature | 75-84% | nih.gov |

| Mg(ClO₄)₂ | Aldehyde/Ketone, Amine, Phosphite | Solvent-free | High | organic-chemistry.orgresearchgate.net |

| InCl₃ | Aldehyde/Ketone, Amine, Phosphite | Solvent-free | High | organic-chemistry.org |

| Phenylboronic Acid | Aldehyde/Ketone, Amine, Dimethyl Phosphite | Solvent-free, 50°C | High | researchgate.net |

| Nano-TiO₂ | Aldehyde, Amine, Dimethyl Phosphite | Solvent-free, 50°C | High | researchgate.net |

Elemental iodine (I₂) and certain metal halides have emerged as effective and inexpensive catalysts for the synthesis of α-aminophosphonates. Iodine is believed to function as a mild Lewis acid, activating the imine intermediate for nucleophilic attack by the phosphite. nih.govresearchgate.net This method has been successfully applied to the three-component condensation of aldehydes, amines, and phosphites under mild conditions. nih.gov For example, the reaction of 5-hydroxymethyl-furan-1-carbaldehyde with aniline (B41778) and diethyl phosphite was efficiently catalyzed by elemental iodine in a green solvent. nih.gov Similarly, silica-gel-supported iodine has been used as a recyclable catalyst under solvent-free, microwave-irradiated conditions. nih.gov Copper(I) iodide (CuI) has also been demonstrated as a highly efficient, economical, and environmentally friendly catalyst for the three-component coupling of aldehydes, amines, and diisopropyl phosphite under solvent-free conditions. researchgate.net

Derivatization from Precursor Phosphonates

One approach to obtaining specific diphenyl α-aminophosphonates is through the chemical modification of pre-existing phosphonate (B1237965) structures. These methods leverage a readily available phosphonate backbone and alter the ester groups or other functionalities to achieve the desired diphenyl derivative.

Transesterification and Selective Hydrolysis Routes

Transesterification is a fundamental process for altering the ester groups of a phosphonate. To synthesize a diphenyl α-aminophosphonate from a dialkyl precursor, such as diethyl (1-aminopentyl)phosphonate, the precursor can be reacted with phenol (B47542). This exchange is typically facilitated by a catalyst and may require heat to drive the reaction to completion by removing the lower-boiling alcohol byproduct.

Selective hydrolysis, while more commonly used to produce phosphonic acids, can be a strategic step. For instance, a mixed ester containing one phenyl group and one more labile group (e.g., a benzyl (B1604629) group) could be selectively deprotected. Subsequent esterification with a second equivalent of phenol would then yield the diphenyl phosphonate. The choice of reaction conditions is critical to ensure that the ester groups are modified without cleaving the core C-P or N-C bonds.

Halogenation Methods

Alpha-halogenation, the substitution of a hydrogen atom on the carbon adjacent to the phosphoryl group, represents another key derivatization strategy. This process can be conducted under either acidic or basic conditions, with distinct outcomes. youtube.comyoutube.com

Under acid-catalyzed conditions , the phosphonate is first converted to its enol tautomer. This enol form is the active nucleophile that attacks the halogen (e.g., Br₂). The reaction is generally self-limiting and results in mono-halogenation, as the introduction of an electron-withdrawing halogen atom destabilizes the formation of further enol. youtube.com

In contrast, base-promoted α-halogenation proceeds via an enolate intermediate. The formation of the enolate is the first step, followed by its reaction with a halogen source. youtube.com Unlike the acid-catalyzed route, the presence of a halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster. Therefore, this method typically leads to polyhalogenation if excess halogen and base are used. youtube.com For a compound like this compound, this would occur at the carbon atom bonded to both the nitrogen and phosphorus atoms.

| Condition | Key Intermediate | Typical Outcome | Controlling Factors |

| Acid-Catalyzed | Enol | Mono-halogenation | Stoichiometry of halogen |

| Base-Promoted | Enolate | Poly-halogenation | Presence of multiple α-hydrogens |

Advanced Phosphonylation Techniques

Advanced techniques focus on the direct formation of the α-aminophosphonate skeleton, often through multicomponent reactions that offer high efficiency and atom economy.

Imine and Aryne-Mediated Phosphonylation

A sophisticated, transition-metal-free approach to α-aminophosphonates has been developed utilizing a three-component reaction between an imine, an aryne, and a dialkyl or diaryl phosphite. nih.gov In this method, an aryne is generated in situ and reacts with a pre-formed imine. This adduct is then intercepted by the phosphite to yield the α-aminophosphonate. acs.org

This protocol, reported by Lim and Kim, demonstrates a broad substrate scope and provides the desired products in moderate to good yields under mild conditions. organic-chemistry.org The use of potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF) was found to be optimal, achieving yields of up to 84%. organic-chemistry.org This technique is particularly notable for its ability to construct complex molecules without the need for transition-metal catalysts, which are often required in traditional cross-coupling reactions. organic-chemistry.org

Table 2: Aryne-Mediated Synthesis of α-Aminophosphonates

| Imine | Aryne Precursor | Phosphite | Yield | Reference |

|---|---|---|---|---|

| N-benzylidene-4-methoxyaniline | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Diethyl phosphite | 84% | organic-chemistry.org |

| N-(4-chlorobenzylidene)aniline | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Diethyl phosphite | 81% | organic-chemistry.org |

Metal-Free Phosphorylation

The development of metal-free phosphorylation methods aligns with the principles of green chemistry, aiming to reduce reliance on potentially toxic and costly metal catalysts. researchgate.net Several such strategies have emerged.

The aforementioned aryne-mediated phosphonylation is a prime example of a metal-free process. organic-chemistry.orgnih.gov Other notable methods include organocatalyzed reactions. For instance, chiral thiourea (B124793) derivatives have been shown to catalyze the highly enantioselective hydrophosphonylation of N-benzyl imines. organic-chemistry.org Similarly, quinine (B1679958) has been employed as a catalyst for the enantioselective addition of diethyl phosphite to N-Boc protected imines. organic-chemistry.org

Furthermore, reactions can sometimes proceed under catalyst-free conditions. Simple multicomponent reactions of aldehydes, azides, and diethyl phosphite have been achieved using iodine and iron under solvent-free conditions at room temperature. organic-chemistry.org In some cases, reactions are performed in green solvents like polyethylene (B3416737) glycol (PEG) without any added catalyst, demonstrating the increasing focus on sustainable synthetic protocols. nih.gov A recent report highlighted a novel, metal-free procedure for the direct aminophosphonation of imidazo[1,2-a]pyridines in green solvents under open air, underscoring the trend towards environmentally benign syntheses. researchgate.net

Transition-Metal Catalyzed Phosphonylation (e.g., Palladium-Catalyzed Michaelis-Arbuzov)

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds, traditionally involving the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgeurekaselect.com Modern variations have expanded its scope, notably through the use of transition-metal catalysts, which can facilitate the reaction under milder conditions and with a broader range of substrates. researchgate.net Palladium catalysts, in particular, have been effectively employed in cross-coupling reactions to generate arylphosphonates. researchgate.net

The palladium-catalyzed synthesis of α-aminophosphonates typically involves the coupling of an imine or a related precursor with a phosphorus source like diphenyl phosphite. While the classical Michaelis-Arbuzov reaction often requires high temperatures for the cleavage of triaryl phosphite intermediates, palladium catalysis can enable these transformations under more gentle conditions. wikipedia.org For instance, the synthesis of N-protected diphenyl 1-aminoalkylphosphonates has been achieved through such catalytic methods. researchgate.net

The general mechanism for a palladium-catalyzed phosphonylation of an imine derivative can be conceptualized as follows:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to a suitable electrophile, such as an N-activated imine or a related substrate.

Transmetalation or Nucleophilic Attack: The phosphorus nucleophile (e.g., a phosphite) coordinates to the palladium center and subsequently undergoes migratory insertion or is attacked by the electrophilic carbon of the activated imine.

Reductive Elimination: The final α-aminophosphonate product is released, regenerating the palladium(0) catalyst for the next cycle.

Research has demonstrated the utility of palladium complexes in facilitating these transformations. For example, palladium(II) complexes of quinolinylaminophosphonates have been synthesized and characterized, highlighting the interaction between palladium and aminophosphonate structures. dntb.gov.ua

Table 1: Examples of Palladium-Catalyzed Synthesis of α-Aminophosphonates Note: Data represents general findings for analogous compounds due to the absence of specific literature for this compound.

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd2(dba)3 | Triaryl phosphite, PhOTf | Arylphosphonate | Not specified | researchgate.net |

| Palladium(II) | Quinolinylamine, Aldehyde, Phosphite | Quinolinylaminophosphonate | Not specified | dntb.gov.ua |

| Pd catalyst II | Imidoyl chloride, Phosphite | α-Aminophosphonate | Good | nih.gov |

Hydrophosphonylation Reactions

Hydrophosphonylation of imines, also known as the aza-Pudovik reaction, is a direct and atom-economical method for synthesizing α-aminophosphonates. nih.gov The reaction involves the addition of a P-H bond from a hydrophosphoryl compound, such as diphenyl phosphite, across the carbon-nitrogen double bond of an imine. electronicsandbooks.comnih.gov The imine required for the synthesis of this compound would be N-substituted pentyl-imine.

This addition can be performed without a catalyst, but it is often promoted by a Lewis or Brønsted acid or a base to enhance the reaction rate and yield. nih.gov Zirconium tetrachloride, for example, has been shown to be an effective catalyst for the hydrophosphonylation of aldimines with diethyl phosphite at room temperature, affording high yields of the corresponding α-aminophosphonates. thieme-connect.de

The general reaction is as follows: R¹-CH=N-R² + (PhO)₂P(O)H → (PhO)₂P(O)-CHR¹-NH-R²

The development of asymmetric hydrophosphonylation is a key focus in this area, employing chiral catalysts to produce enantiomerically enriched α-aminophosphonates. nih.govorganic-chemistry.org Various catalysts, including chiral thioureas and Cinchona alkaloid derivatives, have been successfully used to achieve high enantioselectivity in the hydrophosphonylation of N-benzyl and N-Boc protected imines. organic-chemistry.orgmdpi.com Subsequent deprotection can yield the free α-amino phosphonic acids. organic-chemistry.org

Table 2: Catalytic Systems for the Hydrophosphonylation of Imines Note: This table presents general catalytic systems for the synthesis of α-aminophosphonates, as specific data for this compound is not detailed in the provided sources.

| Catalyst | Phosphorus Reagent | Imine Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zirconium tetrachloride | Diethyl phosphite | Aldimines | α-Aminophosphonate | High | thieme-connect.de |

| Chiral Thiourea | Dialkyl phosphite | N-Benzyl imines | Enantioenriched α-aminophosphonate | Good | organic-chemistry.org |

| Quinine derivative | Diethyl phosphite | N-Boc imines | Enantioenriched α-aminophosphonate | Good | organic-chemistry.org |

| Tetramethylguanidine | Diphenylphosphine oxide | Carbazole-related imine | α-Aminophosphonate | Good | nih.gov |

These methods represent powerful tools for the synthesis of α-aminophosphonates, offering pathways that can be tailored through the choice of catalyst and reaction conditions to achieve desired products like this compound.

Chemical Transformations and Reactivity of Diphenyl α Aminophosphonate Compounds

Hydrolysis Pathways to Phosphonic Acids

The conversion of diphenyl α-aminophosphonates to their corresponding α-aminophosphonic acids is a critical transformation, as the acid form is often the biologically active species. This is typically achieved by cleaving the two P-O-C ester bonds. Several methods exist for this deprotection, primarily through hydrolysis or other cleavage reactions.

Acid-catalyzed hydrolysis is a common method for the deprotection of phosphonate (B1237965) esters. nih.gov The reaction for diphenyl α-aminophosphonates generally proceeds in a stepwise manner, requiring harsh conditions such as refluxing in concentrated hydrochloric acid for an extended period. nih.gov

Step 1: Protonation of the phosphoryl oxygen.

Step 2: Nucleophilic attack by water on the phosphorus atom.

Step 3: Elimination of the first phenol (B47542) molecule to form a phosphonic acid monophenyl ester.

Step 4: Repetition of steps 1-3 to eliminate the second phenol molecule.

Step 5: Deprotonation to yield the final α-aminophosphonic acid. youtube.com

| Catalyst | Solvent/Medium | Conditions | Reference |

| Hydrochloric Acid (HCl) | Water | Reflux, 12 hours | nih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid | Not specified | nih.gov |

| Perchloric Acid (HClO₄) | Dioxane-Water | 67-108 °C | nih.gov |

| Trifluoroacetic Acid (TFA) | Aqueous | Not specified | nih.gov |

This table presents typical conditions for acid-catalyzed hydrolysis of phosphonate esters.

Base-catalyzed hydrolysis, or saponification, offers an alternative route to phosphonic acids. This method is typically irreversible because the final product is a salt of the phosphonic acid. nih.gov The reaction involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. youtube.com

The mechanism proceeds via a nucleophilic substitution pathway. The hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the cleavage of a P-O-Ar bond and the formation of a phenoxide ion and the phosphonic acid salt. The reaction is carried out in two distinct steps: first, the formation of the salt using a base like sodium hydroxide, followed by acidification to protonate the phosphonate and yield the final acid. nih.gov

| Reagent | Typical Use | Reference |

| Sodium Hydroxide (NaOH) | Common reagent for saponification | nih.gov |

| Potassium Hydroxide (KOH) | Alternative strong base | nih.gov |

| Lithium Hydroxide (LiOH) | Used in specific cases | nih.gov |

| Sodium Bicarbonate (NaHCO₃) | Milder base option | nih.gov |

This table shows common reagents used for the base-catalyzed hydrolysis of phosphonate esters.

A milder, non-hydrolytic method for cleaving phosphonate esters involves the use of silylated reagents, most commonly trimethylsilyl (B98337) bromide (TMSBr). mdpi.comresearchgate.net This reaction is highly efficient for de-esterifying phosphonates, including diphenyl esters.

The mechanism involves the nucleophilic attack of the phosphoryl oxygen on the silicon atom of TMSBr, with the bromide ion concurrently attacking one of the phenyl groups' ipso-carbon or the phosphorus atom, leading to the formation of a silyl (B83357) phosphonate intermediate and bromobenzene. This intermediate is then readily hydrolyzed upon workup with water or alcohol to give the final phosphonic acid. This method is particularly useful for substrates that are sensitive to the harsh conditions of acid or base hydrolysis. mdpi.com

Catalytic hydrogenation is a valuable technique for the deprotection of phosphonate esters where the ester group is a benzyl (B1604629) or phenyl group. acsgcipr.org This method offers a mild alternative to hydrolysis, particularly for sensitive molecules. reddit.comchemicalforums.com The reaction involves treating the diphenyl phosphonate with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C) or platinum dioxide (PtO₂). reddit.comacs.org The reaction proceeds via hydrogenolysis, where the P-OPh bond is cleaved, and the phenyl group is converted to benzene, while the phosphorus is protonated to form the phosphonic acid. acsgcipr.org The process can sometimes be slow, requiring elevated temperatures or fresh additions of the catalyst to achieve complete deprotection of both phenyl groups. reddit.com The presence of amines can sometimes decrease catalyst activity due to coordination with the metal center. acs.org

| Catalyst | Hydrogen Source | Solvent | Notes | Reference |

| Pd/C (Palladium on Carbon) | H₂ gas | Ethanol, Methanol | Standard catalyst, may require elevated pressure. | chemicalforums.comacs.org |

| PtO₂ (Adams' catalyst) | H₂ gas | Methanol | Can be slow; may require heating or catalyst replenishment. | reddit.com |

| Pd(OH)₂ (Pearlman's catalyst) | H₂ balloon | Not specified | Often effective for double debenzylations. | chemicalforums.com |

This table summarizes common systems for catalytic hydrogenation of phosphonate esters.

Nucleophilic Substitution Reactions

The primary amino group in Diphenyl (1-aminopentyl)phosphonate is a nucleophilic center and can undergo substitution reactions. However, direct nucleophilic substitution on the α-carbon to displace the amino group is not a typical reaction pathway. Instead, the amino group itself acts as the nucleophile.

Reactions with electrophiles like alkyl halides can lead to alkylation of the amino group. youtube.comyoutube.com This can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. youtube.com In a related context, α-hydroxyphosphonates can be converted to α-aminophosphonates via a nucleophilic substitution reaction where an amine displaces the hydroxyl group, highlighting the reactivity at the α-position. researchgate.netnih.govmdpi.com

Electrophilic Derivatization (e.g., Acylation)

The nucleophilic amino group of diphenyl α-aminophosphonates is readily derivatized by reaction with electrophiles, such as acylating agents. Acylation, the addition of an acyl group (R-C=O), is a common transformation. This is often performed to install a protecting group on the nitrogen atom or to synthesize peptidyl phosphonates. nih.gov

For example, reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base will lead to the formation of an N-acyl-α-aminophosphonate. A widely used protecting group for the amino function is the benzyloxycarbonyl (Cbz or Z) group, which can be introduced by reacting the aminophosphonate with benzyl chloroformate. nih.gov These N-protected derivatives are important intermediates in the synthesis of more complex molecules, such as protease inhibitors. nih.gov

Intramolecular Rearrangements

Intramolecular rearrangements of diphenyl α-aminophosphonates and their derivatives represent a powerful strategy for the synthesis of heterocyclic and other complex molecular architectures. These reactions involve the reorganization of the molecule's atomic framework, often leading to the formation of new rings and stereocenters. While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the reactivity of analogous α-aminophosphonate systems provides a strong basis for predicting their behavior. Key examples of such transformations include the intramolecular aza-Wittig reaction and conceptually related cyclizations.

The intramolecular aza-Wittig reaction is a prominent method for the synthesis of nitrogen-containing heterocycles. tandfonline.comchim.it This reaction typically involves the in situ formation of an iminophosphorane from an azide (B81097) precursor, which then reacts with a carbonyl group within the same molecule to form a cyclic imine. tandfonline.com This transformation is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. For a derivative of this compound, this could be envisioned by first converting the primary amino group into an azide. Subsequent introduction of a carbonyl-containing tether would set the stage for an intramolecular aza-Wittig cyclization to furnish, for example, a substituted piperidine (B6355638) or pyrrolidine (B122466) ring system.

The synthesis of pyrrolidine and piperidine derivatives, which are common structural motifs in pharmaceuticals, can be achieved through various cyclization strategies starting from acyclic precursors. scirp.orgnih.govmdpi.com For instance, the cyclization of aminophosphonates can be designed by introducing a suitable leaving group at a distal position of the alkyl chain. The intramolecular nucleophilic attack of the amino group would then lead to the formation of the heterocyclic ring. While not a rearrangement in the strictest sense, these intramolecular cyclizations represent a key class of transformations for this family of compounds.

A hypothetical reaction scheme for the intramolecular cyclization of a derivative of this compound is presented below. This illustrates the general principle of forming a heterocyclic structure, a common outcome of what are broadly considered intramolecular rearrangements in synthetic organic chemistry.

| Starting Material | Reaction Type | Reagents and Conditions | Product | Notes |

| N-(5-oxohexyl) derivative of this compound | Intramolecular Reductive Amination | 1. H2, Pd/C 2. Acid or base catalyst | Substituted Piperidine Derivative | This represents a common strategy for the formation of cyclic amines. The initial imine formation is followed by reduction. |

| 5-Azido-1-aminopentylphosphonate derivative | Intramolecular aza-Wittig Reaction | 1. Acylation to introduce a carbonyl group 2. PPh3, heat | Cyclic Imine | The reaction proceeds via an iminophosphorane intermediate. tandfonline.com |

These examples underscore the potential of intramolecular reactions of diphenyl α-aminophosphonates to serve as a gateway to diverse and structurally complex heterocyclic systems.

Coupling Reactions for Complex Molecular Architectures

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Diphenyl α-aminophosphonates can participate in these reactions in various capacities, either as substrates or as ligands for the metal catalyst, to construct intricate molecular frameworks. The Suzuki-Miyaura and Heck reactions are particularly relevant in this context. wikipedia.orgnih.govlibretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov α-Aminophosphonates can be functionalized with a halide or a boronic acid moiety to participate as substrates in this reaction. More commonly, they have been explored as ligands that can influence the efficiency and selectivity of the coupling process. For instance, α-aminophosphonates bearing a coordinating group, such as a pyridine (B92270) or oxadiazole ring, have been used as ligands in palladium-catalyzed Suzuki-Miyaura couplings. nih.govnih.gov These ligands can enhance the catalytic activity and stability of the palladium center.

A representative application would involve the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a diphenyl α-aminophosphonate-based ligand. The specific structure of the aminophosphonate ligand can be tuned to optimize the reaction outcome for a given set of substrates.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, α-aminophosphonates can be involved as either substrates or ligands. The intramolecular Heck reaction is a particularly powerful variant for the construction of carbo- and heterocyclic rings. libretexts.orgwikipedia.orgprinceton.edu In a hypothetical scenario, a derivative of this compound bearing an alkenyl group and an aryl halide could undergo an intramolecular Heck reaction to form a cyclic structure containing a new stereocenter. The stereochemical outcome of such reactions can often be controlled by the use of chiral phosphine (B1218219) ligands. chim.it

The following table summarizes representative examples of coupling reactions involving α-aminophosphonate-related structures, highlighting the versatility of this class of compounds in constructing complex molecules.

| Reaction Type | Substrates | Catalyst/Ligand | Base/Solvent | Product | Yield |

| Suzuki-Miyaura Coupling | Aryl bromide, Phenylboronic acid | Pd(OAc)2 / Aminophosphine Pincer Ligand | K3PO4 / Toluene | Biphenyl derivative | High |

| Carbonylative Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, CO | [PdCl{C6H3-2,6-(NHP(piperidinyl)2)2}] | Cs2CO3 / Propylene Carbonate | Biaryl ketone | Up to 99% nih.govnih.gov |

| Amino-Heck Reaction | Oxime, Diene | Pd(PPh3)4 | Et3N | Pyridine derivative | Moderate to Good wikipedia.org |

| Intramolecular Heck Reaction | Alkenyl-tethered aryl halide | Pd(OAc)2 / (R)-BINAP | Ag2CO3 / THF | Cyclic product with new stereocenter | Good chim.itwikipedia.org |

These coupling reactions demonstrate the significant potential of diphenyl α-aminophosphonates as building blocks for the assembly of complex organic molecules with potential applications in various fields of chemical science.

Mechanistic Investigations of Reactions Involving Diphenyl α Aminophosphonate Compounds

Elucidation of Reaction Mechanisms in Synthetic Pathways (e.g., Kabachnik-Fields)

The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates, including diphenyl (1-aminopentyl)phosphonate. This three-component condensation involves an amine, a carbonyl compound (like an aldehyde or ketone), and a hydrophosphoryl compound such as diphenyl phosphite (B83602). organic-chemistry.orgwikipedia.org Mechanistic studies have revealed that the reaction can proceed through two primary pathways, largely dependent on the nature of the reactants, particularly the basicity of the amine. organic-chemistry.orgmdpi.comnih.gov

The two proposed pathways are:

Imine Pathway: This route involves the initial formation of an imine (a Schiff base) from the reaction between the amine and the carbonyl compound. Subsequently, the diphenyl phosphite adds across the C=N double bond of the imine in a hydrophosphonylation step to yield the final α-aminophosphonate product. wikipedia.orgmdpi.com

α-Hydroxyphosphonate Pathway: Alternatively, the reaction can begin with the addition of diphenyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to give the α-aminophosphonate. mdpi.comnih.gov

Investigations using techniques like in-situ Fourier Transform Infrared (FT-IR) spectroscopy have been employed to monitor the progress of Kabachnik-Fields reactions. nih.gov For several reactions studied, these spectroscopic methods, supported by theoretical calculations, have indicated that the formation of an imine intermediate is the predominant pathway. mdpi.comnih.gov The choice of catalyst, or the absence thereof, can also influence the reaction mechanism and efficiency. While some protocols utilize Lewis acids or bases to accelerate the reaction, many instances of the Kabachnik-Fields reaction can proceed effectively without any catalyst, especially under conditions like microwave irradiation. organic-chemistry.orgmdpi.comnih.gov

Table 1: Mechanistic Pathways in the Kabachnik-Fields Reaction

| Pathway | Intermediate | Description | Favored by |

| Imine Pathway | Imine (Schiff Base) | The amine and carbonyl compound first form an imine, which then reacts with the phosphite. | Weakly basic amines (e.g., anilines) organic-chemistry.org |

| α-Hydroxyphosphonate Pathway | α-Hydroxyphosphonate | The carbonyl compound and phosphite first form an α-hydroxyphosphonate, which is then substituted by the amine. | Alkylamines organic-chemistry.org |

Detailed Studies of Hydrolysis Mechanisms and Kinetics

The hydrolysis of diphenyl α-aminophosphonates is a critical reaction, both for the deprotection of the phosphonate (B1237965) group to yield the corresponding phosphonic acid and for understanding the stability of these compounds under various conditions. mdpi.comnih.gov The hydrolysis process involves the cleavage of the P-O-phenyl ester bonds and can be catalyzed by either acids or bases. nih.govnih.gov

Acid-Catalyzed Hydrolysis: Acidic hydrolysis is commonly carried out using strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) in aqueous solutions. mdpi.comnih.gov The reaction proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The hydrolysis of the two ester groups occurs in a stepwise manner. nih.gov

Kinetic studies on the hydrolysis of related phosphonates, such as α-hydroxybenzylphosphonates, have provided valuable insights. For instance, the rate of acid-catalyzed hydrolysis is significantly influenced by the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups have been shown to increase the reaction rate, while electron-donating groups slow it down. mdpi.com

Base-Catalyzed Hydrolysis: Alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. researchgate.net This process is generally irreversible and occurs in two stages: formation of the phosphonate salt, followed by liberation of the free phosphonic acid upon acidification. nih.gov Selective monohydrolysis, where only one of the two phenyl ester groups is cleaved, can sometimes be achieved under controlled basic conditions, for example, using potassium carbonate in the presence of water. researchgate.net

Table 2: Factors Influencing the Rate of Diphenyl α-Aminophosphonate Hydrolysis

| Factor | Effect on Rate | Mechanistic Implication |

| pH | Increases at low and high pH | Catalyzed by both H⁺ and OH⁻ ions nih.gov |

| Substituents | Electron-withdrawing groups accelerate acid hydrolysis | Increased electrophilicity of the phosphorus atom mdpi.com |

| Temperature | Increases with temperature | Provides activation energy for the reaction |

| Catalyst | Strong acids (HCl, HBr) or bases (NaOH, KOH) | Facilitate nucleophilic attack on the phosphorus center mdpi.comnih.gov |

Mechanistic Insights into Enzyme Inhibition

Diphenyl α-aminophosphonates are a well-established class of inhibitors for serine proteases. nih.gov Their inhibitory mechanism is rooted in their structural similarity to the transition state of peptide bond hydrolysis and their ability to form stable covalent adducts with the active site serine residue.

The primary mechanism of inhibition of serine proteases by diphenyl α-aminophosphonates involves the formation of a covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. researchgate.net The process mimics the initial steps of substrate hydrolysis. The inhibitor binds to the active site, and the serine hydroxyl oxygen attacks the electrophilic phosphorus atom. This attack leads to the displacement of one of the phenoxy leaving groups and the formation of a stable, covalent phosphoryl-enzyme complex (a Ser-O-P bond). researchgate.net

This initial covalent adduct can then undergo a process referred to as "aging," which involves the hydrolysis of the second phenoxy ester group. researchgate.net The stability of the resulting covalent complex can vary significantly, from hours to weeks, depending on the specific structure of the inhibitor and the target protease. researchgate.net This covalent modification effectively inactivates the enzyme. An important characteristic of these inhibitors is their high specificity for serine proteases over other classes like cysteine or threonine proteases. nih.gov

The effectiveness of diphenyl α-aminophosphonates as enzyme inhibitors is largely attributed to their nature as transition-state analogues. wikipedia.orgyoutube.com The tetrahedral geometry of the phosphorus atom in the phosphonate group closely mimics the geometry of the tetrahedral transition state that is formed during the enzymatic hydrolysis of a peptide bond. youtube.comnih.gov

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. wikipedia.org Because transition state analogues resemble this stabilized intermediate, they can bind to the enzyme's active site with much higher affinity than the actual substrate or product. wikipedia.org For phosphonate inhibitors, this tight binding is demonstrated by the correlation observed between their inhibition constants (Kᵢ) and the Kₘ/kₖₐₜ values for the corresponding peptide substrates. nih.gov This relationship provides strong evidence that these inhibitors derive their potency from mimicking the enzymatic transition state. nih.gov

Radical-Mediated Processes in Phosphonate Synthesis

While the Kabachnik-Fields reaction is a classic method, alternative synthetic routes involving radical intermediates have emerged for the formation of C-P bonds in phosphonates. oaepublish.com These radical-mediated processes offer different pathways and can be advantageous under specific circumstances.

The generation of phosphorus-centered radicals is a key step in these syntheses. These radicals can be formed from H-phosphonate compounds, such as diphenyl phosphite, through various initiation methods. organic-chemistry.org One common approach is the use of a radical initiator that abstracts the hydrogen atom from the P-H bond.

Another strategy involves the generation of carbon-centered radicals that subsequently react with a phosphorus source. For example, aryl radicals can be generated from aryl halides or anilines under photoredox catalysis or metal catalysis. organic-chemistry.orgnih.gov These aryl radicals can then be trapped by phosphites to form the aryl-phosphonate bond. organic-chemistry.org

Recent advances in this area include:

Visible-light photoredox catalysis: This method uses light and a photocatalyst to generate radicals under mild conditions, avoiding the need for harsh reagents or high temperatures. nih.gov

Metal-catalyzed radical reactions: Transition metals like copper or manganese can be used to mediate the formation of radicals and facilitate the C-P bond-forming step. oaepublish.comorganic-chemistry.org

Radical addition reactions: Phosphorus radicals can add across alkenes and alkynes in a hydrophosphorylation process to synthesize a variety of functionalized phosphonates. oaepublish.com

These radical-based methods expand the toolbox for phosphonate synthesis, providing access to complex molecules that may be challenging to prepare via traditional ionic pathways. researchgate.netrsc.org

Computational and Theoretical Studies on Diphenyl α Aminophosphonate Compounds

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the energetic and electronic characteristics of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are central to these investigations, providing a balance of accuracy and computational feasibility for systems the size of diphenyl α-aminophosphonates.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of diphenyl α-aminophosphonate compounds involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. Computational methods achieve this by performing a full optimization of the molecular geometry, locating the minimum energy structures on the potential energy surface. nih.gov For a molecule like Diphenyl (1-aminopentyl)phosphonate, with its multiple rotatable bonds—particularly around the phosphonate (B1237965) group, the phenyl rings, and the aminopentyl chain—a complex conformational landscape is expected. Theoretical calculations can predict the most stable conformer in the gas phase or in solution, providing a foundational understanding of the shape the molecule is likely to adopt when approaching a biological receptor.

Quantum chemical calculations provide deep insights into the electronic structure of diphenyl α-aminophosphonates, which in turn governs their reactivity. ekb.eg By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of the molecule susceptible to electrophilic or nucleophilic attack. The energies of these frontier orbitals are used to calculate global reactivity descriptors. These descriptors, derived from conceptual DFT, help quantify the chemical behavior of the molecule. nih.gov

Studies on related α-aminophosphonates have shown that these quantum chemical parameters can be correlated with biological activity. ekb.eg For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter the electronic distribution and, consequently, the reactivity and interaction potential of the entire molecule. ekb.eg

Below is an interactive table of key reactivity descriptors calculated for a representative α-aminophosphonate compound using DFT at the B3LYP/6-31G(d,p) level, illustrating the type of data generated in these studies. nih.gov

| Quantum Chemical Descriptor | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.19 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.36 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.83 | Difference between ELUMO and EHOMO; indicates chemical stability. |

| Electronegativity (χ) | 3.08 | Measures the power of a molecule to attract electrons. nih.gov |

| Hardness (η) | 2.82 | Measures resistance to change in its electron distribution. nih.gov |

| Softness (σ) | 0.46 | The reciprocal of hardness; measures the extent of chemical reactivity. ekb.eg |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-to-large molecules due to its favorable scaling and accuracy. It is widely applied to study various aspects of α-aminophosphonate chemistry. nih.govekb.eg Calculations are often performed with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) to ensure reliable results. nih.govekb.eg

Protolytic equilibria, which concern the protonation and deprotonation of functional groups, are critical for understanding how a molecule like this compound behaves in a biological environment. The amino group in the molecule can exist in a protonated (cationic) or neutral state depending on the pH. The pKa value of this group is a key determinant of its charge at physiological pH. DFT calculations can predict pKa shifts that occur when a ligand binds to a protein. nih.gov These shifts can arise from desolvation, direct electrostatic interactions with the receptor, or binding-induced structural changes in the protein. nih.gov By calculating the free energy difference between the protonated and deprotonated states, computational models can estimate pKa values, providing crucial information for understanding pH-dependent binding and transport.

DFT is also used to study the non-covalent interactions that govern how diphenyl α-aminophosphonates interact with themselves (e.g., dimerization) or with other molecules, such as a receptor. Hydrogen bonds are particularly important. The amino group (-NH2) and the phosphoryl oxygen (P=O) of this compound are potent hydrogen bond donors and acceptors, respectively. Theoretical studies can model these interactions, for example, by optimizing the geometry of a dimer or a ligand-receptor complex and calculating the interaction energy. nih.gov The optimized structure of related compounds has revealed the formation of intramolecular hydrogen bonds, which contribute to the stability of specific conformers. mdpi.com These studies help elucidate the specific forces that stabilize the binding of the molecule in a protein's active site.

Molecular Docking and Ligand-Receptor Binding Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijprajournal.com This method is fundamental in structure-based drug design. ijprajournal.com For this compound, docking simulations can predict how it fits into the active site of a target enzyme, such as DNA gyrase or various proteases. nih.govmdpi.comnih.gov

The process involves using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for numerous possible binding poses. nih.gov A more negative binding energy suggests a more favorable interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com The results of docking studies are often used to rationalize structure-activity relationships and to guide the design of more potent analogues. researchgate.net For example, docking studies on related phosphonates have shown that binding can be mediated by interactions with metal ions like Mg²⁺ within the active site. mdpi.comnih.gov

The table below presents example results from molecular docking studies of α-aminophosphonate compounds with different protein targets, illustrating the typical binding energies obtained.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclic Diphenyl Phosphonate | DNA Gyrase | -9.08 | mdpi.comnih.gov |

| α-Aminophosphonate Derivative | SARS-CoV-2 Main Protease (Mpro) | -7.1 | nih.gov |

| α-Aminophosphonate Derivative | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | -8.0 | nih.gov |

The binding energy reflects the stability of the ligand-receptor complex; a lower value indicates a stronger binding affinity. nih.gov This analysis is crucial for prioritizing compounds for further experimental testing.

Advanced Spectroscopic and Analytical Characterization of Diphenyl α Aminophosphonate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of α-aminophosphonates in solution. Multinuclear (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques provide unambiguous evidence of the molecular structure.

Multinuclear NMR (¹H, ¹³C, ³¹P) Chemical Shift Analysis

Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the complete assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In a typical diphenyl α-aminophosphonate, the aromatic protons of the two phenyl groups appear as a complex multiplet in the range of δ 7.0–8.0 ppm. The proton attached to the α-carbon (P-CH-N) is particularly characteristic, often appearing as a multiplet due to coupling with both the phosphorus atom and the N-H proton. tsijournals.com For Diphenyl (1-aminopentyl)phosphonate, the signals for the pentyl chain would be expected in the aliphatic region (δ 0.8–1.8 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The N-H proton signal can vary in position and is often broad; its presence can be confirmed by D₂O exchange. tsijournals.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The aromatic carbons of the phenoxy groups typically resonate in the δ 120–150 ppm region. The α-carbon (P-C-N) shows a characteristic signal that is split into a doublet due to coupling with the phosphorus atom (¹JPC). nih.gov The chemical shifts of the pentyl group carbons would appear in the upfield region of the spectrum.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds due to its 100% natural abundance and wide chemical shift range, which makes it sensitive to the electronic environment of the phosphorus atom. oxinst.com For diphenyl α-aminophosphonates, a single resonance is typically observed in the range of δ 18–22 ppm (referenced to 85% H₃PO₄). tsijournals.com This chemical shift is characteristic of phosphonates in the +5 oxidation state. oxinst.com

Interactive Data Table: Representative NMR Data for a Diphenyl α-Aminophosphonate Analogue

The following table presents typical NMR chemical shift values for a representative diphenyl α-aminophosphonate. The exact values for this compound may vary.

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | Ar-H (Phenoxy) | 7.0 - 7.8 | m |

| P-CH-N | 4.0 - 4.6 | m | |

| N-H | 5.0 - 5.7 | br s | |

| -CH₂- (Pentyl) | 1.2 - 1.8 | m | |

| -CH₃ (Pentyl) | ~0.9 | t, J ≈ 7 | |

| ¹³C | C-O (Phenoxy, ipso) | ~150 (d, ²JPC ≈ 7-10) | d |

| Ar-C (Phenoxy) | 120 - 130 | s | |

| P-C-N | 50 - 60 (d, ¹JPC ≈ 150-160) | d | |

| Pentyl Carbons | 14 - 40 | s | |

| ³¹P | P=O | 18 - 22 | s |

Two-Dimensional NMR Techniques

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the structural assignments made from 1D NMR spectra.

COSY: A ¹H-¹H COSY spectrum would establish the connectivity between protons within the pentyl group by showing cross-peaks between adjacent methylene (B1212753) groups. It would also confirm the coupling between the α-methine proton and the N-H proton, as well as with the adjacent methylene protons of the pentyl chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the pentyl chain and the α-carbon based on the chemical shifts of their attached protons.

NMR-Controlled Titration for Microscopic Dissociation Equilibria and pKₐ Determination

The chemical shift of the phosphorus-31 nucleus is highly sensitive to the protonation state of the nearby amino group. researchgate.netresearchgate.net This property allows for the accurate determination of the acid dissociation constant (pKₐ) of the aminophosphonate's conjugate acid through NMR-controlled titration. mdpi.commnstate.edu

The procedure involves recording a series of ³¹P NMR spectra over a wide range of pH values. researchgate.net As the pH increases, the amino group deprotonates, causing a significant change in the electronic environment of the phosphorus atom and thus a shift in its resonance frequency. A plot of the ³¹P chemical shift (δ) versus pH results in a sigmoidal titration curve. nih.gov The inflection point of this curve corresponds to the pKₐ of the ammonium (B1175870) group. mdpi.comnih.gov

The relationship is described by the Henderson-Hasselbalch equation, where δₐ and δₐ are the chemical shifts of the fully protonated (acidic) and deprotonated (basic) forms, respectively. mdpi.com This method is advantageous as it provides microscopic pKₐ values directly related to the specific ionizing group being observed. For α-aminophosphonates, the difference in chemical shift between the acidic and basic forms (Δδₐₐ) can be as large as 10 ppm, allowing for very precise pKₐ determination. researchgate.netmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds. libretexts.org For diphenyl α-aminophosphonates, the key diagnostic peaks confirm the presence of the amino, phosphonate (B1237965), and aromatic moieties.

Interactive Data Table: Characteristic IR Absorption Bands for Diphenyl α-Aminophosphonates

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3250 - 3380 | N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3030 - 3080 | C-H Stretch | Aromatic | Medium-Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pentyl) | Medium-Strong |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1210 - 1250 | P=O Stretch | Phosphonate | Strong |

| 1150 - 1200 | C-O Stretch | Aryl Ether (Ph-O) | Strong |

| 900 - 1050 | P-O-C Stretch | Phosphonate Ester | Strong |

Source: Data compiled from typical values reported for α-aminophosphonates and aromatic phosphonates. tsijournals.comjofamericanscience.org

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using techniques like Chemical Ionization (CI) or Fast Atom Bombardment (FAB), α-aminophosphonates typically show a prominent pseudomolecular ion ([M+H]⁺). nih.gov

The fragmentation of these compounds is characteristic. A common fragmentation pathway involves the loss of a phosphite (B83602) moiety (e.g., dimethyl phosphite in related compounds) to generate a stable iminium ion, which often appears as the base peak. nih.gov Another typical fragmentation is the α-cleavage next to the nitrogen atom, a common pathway for amines. youtube.comyoutube.com High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula with high accuracy.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, serving as a final confirmation of the compound's purity and empirical formula.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₇H₂₂NO₃P.

Interactive Data Table: Elemental Analysis for C₁₇H₂₂NO₃P (Molar Mass: 331.34 g/mol )

| Element | Theoretical % | Found % (Example) |

| Carbon (C) | 61.62 | Value to be determined experimentally |

| Hydrogen (H) | 6.70 | Value to be determined experimentally |

| Nitrogen (N) | 4.23 | Value to be determined experimentally |

Note: The "Found %" column is populated by experimental results from a sample analysis and is expected to be in close agreement with the theoretical values for a pure compound. tsijournals.com

X-ray Crystallography for Solid-State Structural Elucidation

Detailed Research Findings

Research on various diphenyl and dialkyl α-aminophosphonates consistently reveals several key structural features. The central phosphorus atom invariably adopts a distorted tetrahedral geometry. nih.gov This distortion arises from the different steric and electronic nature of the four substituents: the doubly bonded oxygen atom, the two phenoxy or alkoxy groups, and the α-aminoalkyl carbon.

A predominant and structurally defining feature in the crystal lattice of α-aminophosphonates is the formation of robust intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, while the highly polar phosphoryl oxygen (P=O) serves as the acceptor. This interaction is highly directional and leads to the formation of specific, repeating supramolecular motifs. Most commonly, two molecules associate through a pair of N-H···O=P hydrogen bonds to form a centrosymmetric dimer. nih.govresearchgate.net This dimeric structure can be considered a fundamental building block of the crystal lattice. These dimers then arrange into more extended structures, such as chains or layers, through weaker interactions. nih.govresearchgate.net

For instance, in the crystal structure of Diphenyl (cyclopentylamido)phosphonate, the phosphoryl (P=O) and the N-H groups are oriented in an anti conformation relative to each other. nih.gov This orientation facilitates the formation of extended chains along the b-axis of the crystal via N-H···O=P hydrogen bonds. nih.gov Similarly, studies on diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate show molecules interlinked through a pair of N–H⋯O=P hydrogen bonds, forming these characteristic dimers. nih.gov The consistency of this hydrogen-bonding pattern across numerous analogs underscores its importance in dictating the solid-state architecture of these compounds.

In addition to hydrogen bonding, other interactions such as π-π stacking between aromatic rings can also play a role in stabilizing the crystal structure, as seen in compounds like diethyl[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate. researchgate.net The precise bond lengths and angles determined by X-ray diffraction are critical for validating theoretical models, such as those derived from Density Functional Theory (DFT), which further probe the electronic properties of these molecules. nih.govijcce.ac.ir

The tables below summarize representative crystallographic data and key interaction parameters for several α-aminophosphonate compounds, illustrating the common structural themes.

Interactive Data Tables

The following tables provide a summary of crystallographic data obtained from published research on compounds analogous to this compound.

Table 1: Representative Crystallographic Data for α-Aminophosphonate Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate | C₁₉H₂₅BrNO₃P | Monoclinic | P2₁/n | - | - | - | - | nih.gov |

| Diisopropyl((4-bromophenyl)((4-bromophenyl)amino)methyl)phosphonate | C₁₉H₂₄Br₂NO₃P | Triclinic | P-1 | - | - | - | - | nih.gov |

| Diphenyl (cyclopentylamido)phosphonate | C₁₇H₂₀NO₃P | Monoclinic | P2₁/c | 18.0095 | 5.3471 | 17.9387 | 109.731 | nih.gov |

| Diethyl[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate | C₁₅H₁₇F₂N₄O₃P | Triclinic | P-1 | 8.381 | 10.103 | 11.268 | 74.726 | researchgate.net |

Note: Specific unit cell parameters for compounds from reference nih.gov were not detailed in the abstract but the crystal system and space group were provided.

Table 2: Common Intermolecular Hydrogen Bond Parameters in α-Aminophosphonates

| Interaction Type | Donor | Acceptor | Resulting Motif | Description | References |

| Hydrogen Bond | N-H | O=P | Centrosymmetric Dimer | Two molecules are linked by a pair of N-H···O=P hydrogen bonds, forming a stable, dimeric unit. | nih.govresearchgate.net |

| Hydrogen Bond | N-H | O=P | Extended Chain | The phosphoryl and N-H groups are in an anti orientation, allowing for the formation of infinite chains through N-H···O=P bonds. | nih.gov |

Applications As Synthetic Intermediates and Precursors

Precursors for α-Aminophosphonic Acids

Diphenyl (1-aminopentyl)phosphonate serves as a key precursor in the synthesis of α-aminophosphonic acids. These compounds are structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. This structural change imparts unique biological properties. The diphenyl ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding α-aminophosphonic acid.

The synthesis of α-aminophosphonates, and by extension α-aminophosphonic acids, is often achieved through multicomponent reactions such as the Kabachnik-Fields reaction. This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl or diaryl phosphite (B83602). In the context of this compound, the precursor amine would be pentylamine, the carbonyl compound would be an aldehyde, and the phosphite would be diphenyl phosphite. The reaction can proceed through either an α-hydroxyphosphonate intermediate or an imine intermediate, depending on the specific reactants and reaction conditions core.ac.uk.

Another significant route to α-aminophosphonates is the Pudovik reaction, which involves the addition of a hydrophosphoryl compound to an imine. These synthetic strategies provide access to a wide array of α-aminophosphonic acid derivatives with diverse biological activities core.ac.ukresearchgate.net. The resulting α-aminophosphonic acids have found applications in medicine and agriculture due to their unique biological activities nih.gov.

The transformation of N-protected α-amino acids into their phosphonic acid counterparts can also be achieved through intermediates like 1-(N-acylamino)alkylphosphonium salts, which then react with a phosphite source nih.gov. This highlights the versatility of synthetic approaches to this important class of compounds, where this compound can be a valuable starting material or a target molecule.

Table 1: Synthetic Routes to α-Aminophosphonates

| Reaction Name | Reactants | Intermediate(s) |

| Kabachnik-Fields | Amine, Carbonyl Compound, Diphenyl Phosphite | α-Hydroxyphosphonate or Imine |

| Pudovik | Imine, Diphenyl Phosphite | - |

| From α-amino acids | N-acyl-α-amino acid | 1-(N-acylamino)alkylphosphonium salt |

Building Blocks for Phosphonopeptides and Analogues

This compound is a crucial building block in the synthesis of phosphonopeptides, which are peptide analogues where one or more amino acid residues are replaced by an α-aminophosphonic acid moiety. These compounds are of significant interest as they can act as mimics of the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors nih.govresearchgate.net.

The synthesis of phosphonopeptides often involves the coupling of an N-protected α-aminophosphonic acid monoester with an amino acid ester. This compound can be readily converted into the required N-protected monoester through selective hydrolysis of one of the phenyl ester groups. The remaining phenyl ester can then be activated, for example, by conversion to a phosphonochloridate, which subsequently reacts with the amino group of an amino acid or peptide to form the phosphonamidate bond nih.gov.

Various coupling reagents commonly used in peptide synthesis, such as carbodiimides, can also be employed to facilitate the formation of the phosphonamidate linkage between the phosphonic acid moiety of a derivative of this compound and an amino acid or peptide. The tetrahedral geometry of the phosphonate (B1237965) group in these peptides is key to their ability to mimic the transition state of enzyme-catalyzed peptide cleavage nih.govresearchgate.net.

The development of solid-phase synthesis methods for phosphinic peptides, which are closely related to phosphonopeptides, has further expanded the accessibility and diversity of these peptide mimetics mdpi.com. These methods often rely on building blocks that can be readily prepared from precursors like this compound.

Intermediates in the Synthesis of Heterocyclic Compounds

This compound can serve as an intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The amino group and the phosphonate moiety can both participate in cyclization reactions to form a range of ring systems. For example, α-aminophosphonates can be utilized in reactions that lead to the formation of five- and six-membered heterocyclic rings arkat-usa.orgresearchgate.net.

The synthesis of heterocyclic phosphonates is an area of growing interest due to the potential for combining the biological activities of both the heterocyclic and the phosphonate functionalities chim.it. The Kabachnik-Fields and Pudovik reactions are not only used for the synthesis of acyclic α-aminophosphonates but can also be adapted to produce heterocyclic structures by using appropriate starting materials that contain a heterocyclic core arkat-usa.org.

For instance, the reaction of a heterocyclic aldehyde or ketone with an amine and diphenyl phosphite can lead to the formation of an α-amino-α-heterocyclylmethylphosphonate. Subsequent chemical transformations can then be used to elaborate the heterocyclic ring or to build a new ring system onto the existing structure. The development of synthetic methods for benzoazaphosphole analogues, for example, highlights the ongoing efforts to create novel phosphorus-containing heterocycles nih.gov.

Precursors for Enzyme Inhibitors

This compound and its derivatives are important precursors for the synthesis of potent enzyme inhibitors, particularly for serine proteases. The diphenyl phosphonate moiety acts as a "warhead" that covalently modifies the active site serine residue of these enzymes, leading to irreversible inhibition nih.govresearchgate.net.

The mechanism of inhibition involves the nucleophilic attack of the active site serine on the phosphorus atom of the phosphonate, leading to the displacement of one of the phenoxy groups. A subsequent "aging" process can occur where the second phenoxy group is lost, resulting in a stable, negatively charged phosphonylated enzyme nih.gov. The design of these inhibitors is often guided by the substrate specificity of the target protease, with the amino acid side chain of the phosphonate mimicking the natural substrate.

Numerous studies have reported the synthesis and evaluation of peptidyl diphenyl phosphonate esters as inhibitors of various serine proteases, including trypsin, thrombin, and viral proteases researchgate.netnih.gov. The versatility of the synthetic routes to α-aminophosphonates allows for the creation of a wide range of inhibitor structures with varying potencies and selectivities.

Table 2: Examples of Serine Proteases Inhibited by Diphenyl Phosphonate Derivatives

| Enzyme | Class | Function |

| Trypsin | Serine Protease | Digestion |

| Thrombin | Serine Protease | Blood Coagulation |

| Granzyme A | Serine Protease | Apoptosis |

| Granzyme K | Serine Protease | Apoptosis |

| Mast Cell Tryptase | Serine Protease | Allergic Response |

Role in the Synthesis of Biologically Relevant Mimetics

This compound plays a significant role in the synthesis of biologically relevant mimetics, particularly as a precursor to phosphonopeptides that mimic natural peptides. As previously discussed, the tetrahedral phosphonate group is an excellent mimic of the transition state of peptide bond hydrolysis, which is a key feature in the design of enzyme inhibitors researchgate.net.

Furthermore, phosphonates can serve as stable analogues of phosphates, which are ubiquitous in biological systems. The replacement of a P-O-C linkage with a more stable P-C bond can prevent enzymatic hydrolysis, making phosphonate-containing molecules valuable tools for studying biological processes and as potential therapeutics nih.gov. Phosphonodepsipeptides, which contain a phosphonate linkage in place of an amide bond, are another class of peptide mimetics that are more stable than phosphonopeptides and have applications as enzyme inhibitors and prodrugs beilstein-journals.org.

The synthesis of these mimetics often relies on the availability of versatile building blocks like this compound. The ability to introduce a phosphonate moiety into a peptide backbone allows for the systematic investigation of structure-activity relationships and the development of compounds with improved pharmacological properties. The synthesis of model compounds containing both phosphonate and peptide moieties has been explored for applications such as contrast agents, demonstrating the broad utility of these structures rsc.org.

Future Research Directions for Diphenyl α Aminophosphonate Compounds

Exploration of Novel and Sustainable Synthetic Routes

The Kabachnik-Fields reaction remains a cornerstone for the synthesis of α-aminophosphonates. nih.govmdpi.com However, future research will increasingly prioritize the development of novel and sustainable synthetic methodologies. A significant trend is the move towards "green" chemistry principles, which emphasize the reduction or elimination of hazardous substances.

Key areas of exploration include:

Catalyst-Free and Solvent-Free Conditions: Research into microwave-assisted synthesis has demonstrated the potential for mild reaction conditions, high selectivity, and excellent yields without the need for traditional solvents or catalysts. nih.gov

Novel Catalytic Systems: While traditional Lewis acids have been effective, the exploration of more environmentally benign and reusable catalysts is crucial. Recent studies have shown the efficacy of systems like zinc chloride/triphenylphosphine (B44618) (ZnCl2/PPh3) and various ruthenium(II) complexes. nih.gov The use of phenylboronic acid and phenylphosphonic acid as reusable heterogeneous catalysts also represents a promising green approach. mdpi.com

Biocatalysis: The use of enzymes, such as lipases, in the Kabachnik-Fields reaction is an emerging area. researchgate.netnih.gov This approach offers high stereoselectivity and operates under mild, sustainable conditions, presenting a significant avenue for future development. researchgate.netnih.gov

Multicomponent Reactions: Designing efficient one-pot, multicomponent reactions will continue to be a focus, aiming to improve atom economy and reduce waste by combining multiple synthetic steps without isolating intermediates. researchgate.netmdpi.com

Advanced Mechanistic Elucidation of Reactivity and Biological Action

A deeper understanding of the reaction mechanisms governing the synthesis and biological activity of diphenyl α-aminophosphonates is paramount for rational drug design. The phospha-Mannich reaction, for instance, can proceed through either an imine (Schiff base) or an α-hydroxyphosphonate intermediate, with the specific pathway dependent on the nature of the reactants. nih.govmdpi.com

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Detailed kinetic and computational studies are needed to map the precise reaction coordinates for the synthesis of specific diphenyl α-aminophosphonates. Understanding the role of catalysts, such as iodine in activating imine intermediates, is also critical. nih.govmdpi.com

Define Molecular Interactions: At the biological level, it is essential to elucidate how these compounds interact with their targets. For example, docking studies have suggested that the protonated amino group of some α-aminophosphonates is crucial for cation–π interactions and hydrogen bonding with enzyme active sites. nih.gov Further experimental validation is required to confirm these models.

Investigate Metabolic Fates: Understanding how these compounds are metabolized in biological systems is crucial for predicting their efficacy and potential off-target effects.

Development of High-Resolution Spectroscopic Probes

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used to characterize diphenyl α-aminophosphonates, there is a growing need for the development of high-resolution spectroscopic probes for various applications. ekb.egnih.govnih.gov

Future research in this area could focus on:

Fluorescent Probes: The intrinsic fluorescence of some α-aminophosphonate derivatives, with emission maxima observed between 600 and 700 nm, suggests their potential as fluorescent probes. researchgate.net Research should focus on designing and synthesizing novel compounds with enhanced quantum yields, photostability, and specific targeting capabilities for bioimaging applications.

NMR and MRI Contrast Agents: The phosphorus-31 nucleus offers a unique spectroscopic handle. Future work could explore the development of 31P-based NMR probes and MRI contrast agents for in vivo tracking and diagnostic applications.

Spectroscopic Tools for Mechanistic Studies: Designing probes that change their spectroscopic properties upon binding to a biological target could provide real-time insights into molecular interactions and reaction dynamics.

Design of Highly Selective Molecular Tools and Probes

The structural versatility of diphenyl α-aminophosphonates makes them ideal scaffolds for the design of highly selective molecular tools and probes to investigate biological processes. Their demonstrated activity as inhibitors of various enzymes, including serine proteases, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), underscores this potential. nih.govnih.gov

Future efforts should be directed towards:

Enzyme Inhibitors: Developing highly potent and selective inhibitors for specific enzymes implicated in disease. For example, diaryl α-aminophosphonate derivatives have shown promise as selective inhibitors of serine proteases involved in cancer progression. nih.gov

Receptor Ligands: Designing ligands that can selectively target specific receptors, such as GABA receptors, to modulate neuronal activity. nih.gov

Probes for Target Identification: Creating molecular probes that can be used to identify and validate new biological targets for drug discovery.

Deeper Understanding of Structure-Activity-Mechanism Relationships

Establishing clear structure-activity relationships (SAR) and structure-activity-mechanism relationships (SAMR) is fundamental to the rational design of more effective diphenyl α-aminophosphonate-based therapeutics. Several studies have initiated this process, revealing key structural features that influence biological activity. researchgate.netekb.egnih.gov

Future research should systematically investigate:

Influence of Substituents: Quantum chemical calculations have suggested that electron-withdrawing substituents can enhance the biological activity of α-aminophosphonate compounds. ekb.eg A comprehensive analysis of the electronic and steric effects of various substituents on the phenyl rings and the amino group is needed.

Stereochemistry: The chiral center at the α-carbon means that stereochemistry can significantly impact biological activity. Enantioselective synthesis and the separate evaluation of enantiomers are crucial for understanding their differential interactions with chiral biological targets. nih.govnih.gov

Phosphonate (B1237965) Ester Group: The nature of the ester groups on the phosphonate moiety can influence solubility, cell permeability, and metabolic stability. A systematic exploration of different ester groups is warranted.

The following table summarizes some reported structure-activity relationships for α-aminophosphonate derivatives:

| Compound Series | Key Structural Feature | Observed Biological Activity | Reference |

| Quinazoline-containing α-aminophosphonates | Electron-withdrawing substituents on the aryl group | Increased antimicrobial and anticancer activity | ekb.eg |

| Phenylalanine-derived peptidomimetics | Cyclopropyl group introduction | Potent anti-HIV-1 activity | mdpi.com |

| Diaryl α-aminophosphonates | Specific diaryl substitutions | Selective inhibition of serine proteases | nih.gov |

| Camptothecin α-aminophosphonate derivatives | Specific aminophosphonate side chains | Enhanced cytotoxic activity against various cancer cell lines | nih.gov |

Identification and Characterization of Novel Biological Targets and Pathways

While several biological targets for α-aminophosphonates have been identified, including acetylcholinesterase, butyrylcholinesterase, and topoisomerase I, the full spectrum of their molecular interactions remains to be explored. nih.govnih.govresearchgate.net

Future research should focus on: